Hexasodium Tetraphosphate (Na₆P₄O₁₃): Chemical Architecture, Physicochemical Properties, and Experimental Workflows
Hexasodium Tetraphosphate (Na₆P₄O₁₃): Chemical Architecture, Physicochemical Properties, and Experimental Workflows
Executive Summary
Hexasodium tetraphosphate (Na₆P₄O₁₃), frequently referred to as Quadraphos, is a linear polyphosphate characterized by its four phosphate units linked via phosphoanhydride bonds[1]. Unlike cyclic metaphosphates, its linear architecture imparts a high negative charge density, making it a powerful chelating agent, buffer, and dispersant[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic hydrolysis pathways, and field-proven synthesis protocols, designed specifically for researchers and formulation scientists.
Structural Elucidation and Hydrolysis Kinetics
Hexasodium tetraphosphate consists of a linear chain of four phosphorus atoms, yielding a highly polar surface area that readily interacts with aqueous solvents and divalent cations[1].
A critical factor in the handling and formulation of hexasodium tetraphosphate is its hydrolysis profile. Kinetic studies demonstrate that the tetraphosphate anion does not cleave centrally into two pyrophosphate molecules; rather, it hydrolyzes preferentially at the terminal P-O-P bonds[2]. This terminal cleavage yields sodium triphosphate and orthophosphate[2]. The degradation reaction is first-order and acid-catalyzed, but it also undergoes base-catalyzed hydrolysis[2]. For formulation scientists, it is crucial to note that the minimum rate of hydrolysis occurs at approximately pH 7.5[2]. Buffering solutions to this exact pH is a required practice to maximize the shelf-life of the polyphosphate in aqueous environments.
Fig 1. Hydrolysis pathway of Hexasodium Tetraphosphate targeting terminal P-O-P bonds.
Physicochemical Properties
The quantitative data governing the physical and chemical behavior of hexasodium tetraphosphate is summarized below. Its high topological polar surface area and multiple hydrogen bond acceptors dictate its high solubility and reactivity in aqueous systems[1].
| Property | Value | Reference |
| Molecular Formula | Na₆O₁₃P₄ | Computed by PubChem[1] |
| Molecular Weight | 469.83 g/mol | Computed by PubChem[1] |
| Exact Mass | 469.7675537 Da | Computed by PubChem[1] |
| Topological Polar Surface Area | 234 Ų | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 13 | Computed by PubChem[1] |
| Rotatable Bond Count | 4 | Computed by PubChem[1] |
| Physical Description | Off-white odorless solid | Experimental Data[1] |
| CAS Number | 14986-84-6 | Chemical Identifiers[1] |
Synthesis and Purification Protocol
The synthesis of linear hexasodium tetraphosphate requires the controlled ring-opening hydrolysis of sodium tetrametaphosphate (the Thilo and Ratz method)[3]. As a Senior Application Scientist, I emphasize that this protocol must be strictly regulated; failure to control the thermodynamics will result in over-hydrolysis into shorter-chain orthophosphates.
Step-by-Step Methodology & Causality
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Dissolution: Dissolve 4.8 g of sodium tetrametaphosphate (Na₄P₄O₁₂·4H₂O) in 85 mL of hot water[3]. Causality: Hot water provides the thermodynamic energy required to fully solvate the cyclic precursor before introducing the alkaline catalyst.
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Alkalinization: Cool the solution to room temperature and slowly add 0.8 g of NaOH dissolved in a minimal volume of water[3]. Causality: Cooling the reaction vessel is critical. The addition of NaOH initiates an exothermic ring-opening reaction; if the temperature is not controlled, the excess thermal energy will drive secondary cleavage of the newly formed linear chain.
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Controlled Evaporation: Place the mixture in a vacuum desiccator over H₂SO₄ and maintain at 40°C. Allow evaporation until the volume is reduced to 8–10 mL (approximately 100 hours)[3]. Causality: Sulfuric acid acts as a powerful desiccant. The low-temperature (40°C) vacuum environment kinetically favors the specific opening of the metaphosphate ring into the linear tetraphosphate without providing enough activation energy for further degradation.
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Precipitation: Dilute the concentrated solution to 30 mL with deionized water, then add acetone[3]. Causality: Acetone significantly lowers the dielectric constant of the aqueous solvent. This forces the highly charged hexasodium tetraphosphate to phase-separate as a dense, colorless oil[3].
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Purification: Dissolve the separated oil in a minimal amount of water and reprecipitate with acetone[3]. Causality: This iterative reprecipitation washes away unreacted NaOH and any shorter-chain phosphate impurities, ensuring a high-purity final product.
Self-Validating System Check
To confirm the structural integrity of the synthesized product, perform ³¹P-NMR spectroscopy. The presence of distinct resonance peaks corresponding to the internal and terminal phosphorus atoms of the linear chain—and the complete absence of the single resonance characteristic of the cyclic tetrametaphosphate—validates the success of the ring-opening hydrolysis.
Fig 2. Step-by-step synthesis workflow of Hexasodium Tetraphosphate via controlled hydrolysis.
Applications in Drug Development & Materials Science
Dispersant for Metal Oxides
The high negative charge density of the tetraphosphate anion makes it an exceptional dispersing agent. It is frequently employed to stabilize suspensions of titanium dioxide (TiO₂) to improve green strength in casting[4]. Furthermore, dispersing zirconium oxide in a 3 mmol/L sodium tetraphosphate solution prevents agglomeration via electrostatic repulsion[5]. This mechanism is vital for maintaining uniform particle size distributions in pharmaceutical suspensions and advanced ceramics[5].
Antimicrobial and Formulation Stability
In food and pharmaceutical formulations, hexasodium tetraphosphate exhibits significant antimicrobial properties[2]. It functions by chelating essential divalent cations required for bacterial cell wall integrity and enzymatic function, thereby retarding microbial spoilage and improving microbiological safety[2].
References
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[1] Sodium tetraphosphate | Na6O13P4 | CID 197146 - PubChem - NIH. Source: nih.gov. URL:
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[3] 14986-84-6 | CAS DataBase - ChemicalBook. Source: chemicalbook.com. URL:
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[4] Chemically Bonded Refractories - 911Metallurgist. Source: 911metallurgist.com. URL:
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[2] CAS 7727-67-5 Sodium tetraphosphate - Alfa Chemistry. Source: alfa-chemistry.com. URL:
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[5] Supporting information - The Royal Society of Chemistry. Source: rsc.org. URL:
